Leelamine

Catalog No.
S532711
CAS No.
1446-61-3
M.F
C20H31N
M. Wt
285.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leelamine

CAS Number

1446-61-3

Product Name

Leelamine

IUPAC Name

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine

Molecular Formula

C20H31N

Molecular Weight

285.5 g/mol

InChI

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1

InChI Key

JVVXZOOGOGPDRZ-SLFFLAALSA-N

SMILES

Array

Synonyms

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl-1-phenanthrenemethanamine); 13-Isopropyl-podocarpa-8,11,13-trien-15-amine;(+)-Dehydroabietylamine; NSC 2955; Leelamine;

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C

The exact mass of the compound Leelamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2955. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Abietanes - Supplementary Records. It belongs to the ontological category of diterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Leelamine (Dehydroabietylamine) is a lipophilic, tricyclic diterpene amine derived from the bark of pine trees. As a weakly basic amine with a pKa of 9.9, it exhibits pronounced lysosomotropic properties, meaning it readily accumulates in acidic cellular compartments like lysosomes. This accumulation is central to its primary mechanism of action: the disruption of intracellular cholesterol transport. By inhibiting the export of cholesterol from lysosomes, Leelamine effectively depletes the availability of this critical lipid for essential cellular processes, leading to the shutdown of key oncogenic signaling pathways, including PI3K/AKT, MAPK, and STAT3. This targeted disruption of cholesterol homeostasis makes Leelamine a valuable tool for investigating cancer cell metabolism and developing novel chemotherapeutics.

Substituting Leelamine with its close structural analog and precursor, abietic acid, is ill-advised as it leads to a complete loss of anticancer activity. The critical difference lies in the functional group: Leelamine's primary amine is essential for its lysosomotropic property, which allows it to accumulate in lysosomes and inhibit cholesterol transport. Abietic acid, which possesses a carboxylic acid group instead of an amine, lacks this property and is therefore inactive in disrupting these cancer-critical pathways. Structure-activity relationship studies have confirmed that the presence of the amine group, or a similar moiety that confers lysosomotropism, is a prerequisite for the compound's ability to inhibit tumor development. Therefore, for any research focused on this mechanism, procuring the correct amine-containing compound is crucial for experimental success.

Superior Cytotoxicity in Melanoma Cells Compared to Inactive Precursor

In studies on metastatic melanoma cell lines, Leelamine derivatives demonstrate potent cytotoxic effects where its precursor, abietic acid, is largely inactive. For instance, a trifluoro acetyl derivative of Leelamine (5a) exhibited an IC50 of 1.2 µM in UACC 903 cells and 2.0 µM in 1205 Lu cells. In contrast, abietic acid showed no significant anticancer activity, with an IC50 value greater than 100 µM.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data1.2 µM (UACC 903 cells), 2.0 µM (1205 Lu cells) for Leelamine derivative 5a
Comparator Or BaselineAbietic Acid: >100 µM in the same cell lines
Quantified Difference>83-fold higher potency for the Leelamine derivative in UACC 903 cells
ConditionsIn vitro cytotoxicity assay on UACC 903 and 1205 Lu metastatic melanoma cell lines.

This demonstrates the absolute necessity of the amine-derived structure of Leelamine for achieving the desired biological effect, making abietic acid an unsuitable and ineffective substitute.

Enhanced Solubility of Leelamine Hydrochloride Salt for Aqueous Formulations

The hydrochloride salt form of Leelamine offers significantly improved solubility in aqueous solutions compared to the free base, which is insoluble in water. Leelamine HCl is soluble in water up to 9 mg/mL, and also shows high solubility in DMSO (up to 40 mg/mL). This contrasts with the free base (Dehydroabietylamine), which is noted for its insolubility in water, though it is soluble in organic solvents. The use of salt forms, like the hydrochloride, is a standard and effective strategy to increase aqueous solubility and dissolution rates for weakly basic compounds.

Evidence DimensionAqueous Solubility
Target Compound DataLeelamine HCl: Up to 9 mg/mL in water
Comparator Or BaselineLeelamine (free base): Insoluble in water
Quantified DifferenceQualitatively significant increase from insoluble to soluble
ConditionsSolubility in water and common laboratory solvents.

For researchers requiring aqueous stock solutions or formulations for in vitro or in vivo studies, procuring the hydrochloride salt is essential for handling, dose accuracy, and bioavailability, avoiding the process limitations of the water-insoluble free base.

Selective Cytotoxicity: Greater Impact on Cancer Cells than Normal Cells

Leelamine demonstrates a preferential cytotoxic effect on cancer cells compared to normal, non-cancerous cells. Studies have shown that it induces cell death in advanced-stage melanoma cell lines 3- to 5-fold more effectively than in normal cells. For example, a 3 µM concentration of Leelamine induces significant cholesterol accumulation and 68% inhibition of endocytosis in UACC 903 melanoma cells, while a 3-fold higher concentration (approaching 10 µM) is required to see a similar effect in normal fibroblasts. This selectivity was also observed in breast cancer studies, where Leelamine induced dose-dependent apoptosis in cancer cell lines (MDA-MB-231, MCF-7, SUM159) while a normal mammary epithelial cell line (MCF-10A) was found to be completely resistant to its apoptotic and growth-inhibiting effects.

Evidence DimensionRelative Cytotoxicity (Cancer vs. Normal Cells)
Target Compound Data3- to 5-fold more effective at inducing death in melanoma cells.
Comparator Or BaselineNormal cells (e.g., fibroblasts, mammary epithelial cells).
Quantified DifferenceSignificant differential in effective concentration (e.g., 3 µM in cancer vs. ~10 µM in normal fibroblasts for similar effects).
ConditionsIn vitro cell culture comparing various cancer cell lines to normal cell lines.

This selective action against malignant cells is a critical attribute for a potential therapeutic agent, suggesting a favorable therapeutic window and justifying its selection for further preclinical development over less selective cytotoxic compounds.

Probing Cholesterol Metabolism in Cancer as a Therapeutic Target

Leelamine is the specific tool for studies aiming to validate the disruption of intracellular cholesterol transport as a cancer therapy strategy. Its demonstrated mechanism of inducing lysosomal cholesterol accumulation to shut down oncogenic signaling pathways makes it a precise pharmacological agent for this purpose. Its superiority over its inactive precursor, abietic acid, ensures that observed effects are directly attributable to this specific mechanism.

Development of Novel Therapeutics for Melanoma and Breast Cancer

Given its potent and selective cytotoxicity against melanoma and breast cancer cell lines compared to normal cells, Leelamine serves as a strong starting point for drug discovery programs. Researchers can use Leelamine as a benchmark compound for developing new therapies that target cholesterol homeostasis in these specific cancer types.

In Vitro and In Vivo Studies Requiring Aqueous Dosing Formulations

For experimental setups that require dissolving the compound in aqueous buffers, the hydrochloride salt of Leelamine is the required choice. Its enhanced water solubility over the free base ensures accurate and reproducible dosing for cell culture experiments and enables formulation for in vivo animal studies, a critical factor for preclinical research.

Structure-Activity Relationship (SAR) Studies for Diterpene Amine Analogs

Leelamine is an ideal parent compound for SAR studies to develop more potent or selective anticancer agents. The established importance of its primary amine for lysosomotropic-dependent activity provides a clear chemical handle for modification, allowing researchers to systematically explore how changes to the molecule affect its efficacy and selectivity.

Physical Description

Other Solid
Pale yellow viscous liquid; [HSDB]

Color/Form

PALE YELLOW VISCOUS LIQUID /TECHNICAL GRADE/

XLogP3

5.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

285.245649993 Da

Monoisotopic Mass

285.245649993 Da

Heavy Atom Count

21

Density

1.5460 at 20 °C /technical grade/

Appearance

Assay:≥98%A solution in ethanol

Melting Point

317.65 deg K

UNII

33289O147P

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 49 companies with hazard statement code(s):;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000042 [mmHg]
4.2X10-6 mm Hg

Pictograms

Irritant

Irritant

Other CAS

1446-61-3

Wikipedia

Leelamine

Methods of Manufacturing

A ROSIN-DERIVED COMPD. SEE ABIETIC ACID. ROSIN, PINE RESIN; TALL OIL. /PURIFIED BY/ CRYSTALLIZATION. /ABIETIC ACID/

General Manufacturing Information

Printing and Related Support Activities
Printing Ink Manufacturing
1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-: ACTIVE
A MIXT OF BUTYLTIN CHLORIDE, DEHYDROABIETYLAMINE, PENTACHLOROPHENOL, POLY(VINYL CHLORIDE) RESIN PAINT, & ETHYL ACETATE & SEVERAL SIMILAR FORMULATIONS WERE EFFECTIVE FOR PREVENTING RAT DAMAGE OF INSULATED CABLE. WEATHERING FOR 5 YR DID NOT REDUCE THE EFFECT.
TOPICAL COMPOSITION CONTAINING 1-10% DEHYDROABIETYLAMINE ACETATE, DEHYDROABIETYLAMINE, OR DEHYDROABIETYLAMINE-ETHYLENE OXIDE ADDUCT PROVIDED A NONIRRITANT, WASHING-RESISTANT COATING THROUGH WHICH THE INFECTIVE CERCARIAE OF SCHISTOSOMA DO NOT PASS READILY. THUS, A 99-100% PROTECTION AGAINST S JAPONICUM PENETRATION WAS AFFORDED THROUGH PRIOR APPLICATION OF 2.5-5% DEHYDROABIETYLAMINE SOLN ON SHAVED BELLIES OF MICE.
SOLN OF AMINE D (DEHYDROABIETYLAMINE; 70%) IN ETHANOL OR BENZYL ALC, WHEN SPRAYED ON OIL SLICK TO A CONCN OF ABOUT 10% & THEN TREATED WITH CARBON DIOXIDE TO FORM THE CARBAMATE, PROVIDES EXCELLENT GELATION OF THE OIL. A FIELD TEST INDICATED THAT THIS SYSTEM IS VERY ADVANTAGEOUS IN RECOVERY OF OIL SLICKS, IN TERMS OF EASE OF PICKUP. THE TOXICITY OF AMINE D IS OF VERY LOW ORDER, COMPARABLE TO THAT OF OIL SLICK ITSELF; FOR WATER DEPTHS OF GREATER THAN 2 FT, THE TOXICITY IS NEGLIGIBLE.

Dates

Last modified: 08-15-2023

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